molecular formula C24H24N2O4S B2797247 Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate CAS No. 478247-19-7

Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate

Cat. No.: B2797247
CAS No.: 478247-19-7
M. Wt: 436.53
InChI Key: OZKGJMGUECJNPV-UHFFFAOYSA-N
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Description

Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate is a complex organic compound with a molecular formula of C24H24N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate typically involves multiple steps, starting with the reaction of diphenylmethanone with hydrazine to form the hydrazone derivative. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves esterification with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Ethyl 2-(diphenylmethylene)hydrazinoacetate: Lacks the sulfonyl group.

  • Ethyl 2-(benzhydrylideneamino)acetate: Similar structure but without the sulfonyl group.

  • Ethyl 2-(4-methylphenylsulfonyl)hydrazinoacetate: Lacks the diphenylmethylene group.

Biological Activity

Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C18H20N2O3SC_{18}H_{20}N_2O_3S. It is synthesized through a reaction involving diphenylmethane derivatives and hydrazine compounds, typically using ethyl chloroacetate as a key reagent. The synthesis pathway generally follows these steps:

  • Formation of Hydrazone : A hydrazone is formed by the reaction of diphenylmethane derivatives with hydrazine.
  • Acetate Formation : The hydrazone undergoes acetylation using ethyl chloroacetate, yielding the final product.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance, a study showed that derivatives of similar hydrazine compounds displayed strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for the development of new antibiotics .

Antitumor Activity

Several derivatives of hydrazine compounds have been reported to possess antitumor activity. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have been shown to induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. Studies indicate that certain hydrazine derivatives can significantly reduce seizure activity in animal models, potentially through GABAergic mechanisms or modulation of ion channels involved in neuronal excitability .

Case Studies

  • Antimicrobial Study : A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections caused by resistant strains .
  • Antitumor Activity : In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated significant cytotoxicity with IC50 values indicating effectiveness at low concentrations. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .
  • Anticonvulsant Evaluation : In a controlled trial on mice, the administration of the compound resulted in a marked reduction in seizure frequency compared to untreated controls. The results suggested that it may modulate neurotransmitter levels or receptor activities associated with seizure thresholds .

Properties

IUPAC Name

ethyl 2-[(benzhydrylideneamino)-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-30-23(27)18-26(31(28,29)22-16-14-19(2)15-17-22)25-24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKGJMGUECJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(N=C(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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